Ethyltris(dimethylsiloxy)silane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

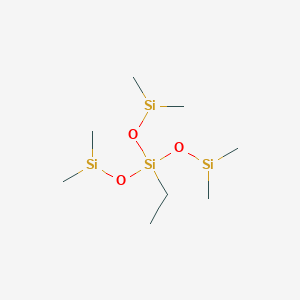

Ethyltris(dimethylsiloxy)silane is an organosilicon compound with the molecular formula C8H26O3Si4. It is characterized by the presence of ethyl and dimethylsiloxy groups attached to a central silicon atom. This compound is known for its unique chemical properties and versatility in various industrial and scientific applications.

科学的研究の応用

Ethyltris(dimethylsiloxy)silane finds applications in multiple fields:

作用機序

Target of Action

Ethyltris(dimethylsiloxy)silane, a type of alkoxysilane reagent, primarily targets siloxane bonds of dehydrated silica . These bonds are crucial in various applications, including immobilized catalysts and reversed-phase chromatography .

Mode of Action

The compound interacts with its targets through a coupling reaction. It has been demonstrated that ethoxysilane reagents, such as this compound, react directly with siloxane bonds of dehydrated silica . This reaction provides strong bonding via up to three siloxane groups and high surface coverage without acidic reaction products .

Pharmacokinetics

The compound’s physical properties, such as its boiling point of 209°c and density of 1.01g/cm , may influence its bioavailability.

Result of Action

The primary result of this compound’s action is the modification of silica surfaces. This can enhance the performance of immobilized catalysts and improve the efficiency of reversed-phase chromatography . The compound’s action also accelerates the curing time of certain silicone polymers, making them useful within a much shorter time frame .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and humidity. For instance, the compound’s boiling point of 209°C suggests that it can remain stable under high-temperature conditions.

Safety and Hazards

While specific safety data for Ethyltris(dimethylsiloxy)silane was not found, safety data for similar compounds suggest that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

将来の方向性

Research is ongoing to improve the properties and applications of silane compounds. For instance, a study reported the synthesis of a composite epoxy resin toughened by epoxy-terminated phenyl tris(dimethylsiloxy)silane, showing a wide prospect . Another study reported the long-term thermal aging of modified Sylgard 184 formulations, which could provide insights into the future directions of silane compound research .

準備方法

Synthetic Routes and Reaction Conditions: Ethyltris(dimethylsiloxy)silane can be synthesized through the hydrosilylation reaction of vinyltris(dimethylsiloxy)silane with ethylene. This reaction typically requires a platinum-based catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous flow of reactants through a reactor equipped with a platinum catalyst. The reaction is monitored and controlled to maintain optimal conditions, ensuring consistent product quality and minimizing by-products .

化学反応の分析

Types of Reactions: Ethyltris(dimethylsiloxy)silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols and siloxanes.

Reduction: It can be reduced to form simpler silanes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products Formed:

Oxidation: Silanols and siloxanes.

Reduction: Simpler silanes.

Substitution: Various substituted silanes depending on the reagents used.

類似化合物との比較

- Vinyltris(dimethylsiloxy)silane

- Phenyltris(dimethylsiloxy)silane

- Tris(trimethylsilyl)silane

Comparison: Ethyltris(dimethylsiloxy)silane is unique due to the presence of an ethyl group, which imparts distinct chemical properties compared to its vinyl and phenyl counterparts. The ethyl group enhances the compound’s reactivity in certain hydrosilylation reactions, making it a valuable reagent in organic synthesis .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Ethyltris(dimethylsiloxy)silane can be achieved through a hydrosilylation reaction between vinyltrimethylsilane and ethyltrichlorosilane.", "Starting Materials": ["Vinyltrimethylsilane", "Ethyltrichlorosilane", "Platinum catalyst", "Dimethylsiloxane"], "Reaction": [ "Add vinyltrimethylsilane and ethyltrichlorosilane to a reaction flask", "Add platinum catalyst to the reaction flask", "Heat the reaction mixture to 80-100°C", "Add dimethylsiloxane dropwise to the reaction mixture", "Continue heating and stirring the reaction mixture for several hours", "Cool the reaction mixture and filter off any solid impurities", "Distill the product to obtain Ethyltris(dimethylsiloxy)silane" ] } | |

CAS番号 |

150320-87-9 |

分子式 |

C8H26O3Si4 |

分子量 |

282.63 g/mol |

IUPAC名 |

tris(dimethylsilyloxy)-ethylsilane |

InChI |

InChI=1S/C8H26O3Si4/c1-8-15(9-12(2)3,10-13(4)5)11-14(6)7/h12-14H,8H2,1-7H3 |

InChIキー |

AUOXZXJFAIJLLR-UHFFFAOYSA-N |

SMILES |

CC[Si](O[Si](C)C)(O[Si](C)C)O[Si](C)C |

正規SMILES |

CC[Si](O[SiH](C)C)(O[SiH](C)C)O[SiH](C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 1H-[1]benzofuro[3,2-b]pyrrole-2-carboxylate](/img/structure/B136125.png)

![Pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B136131.png)

![3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL](/img/structure/B136143.png)

![4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine](/img/structure/B136155.png)